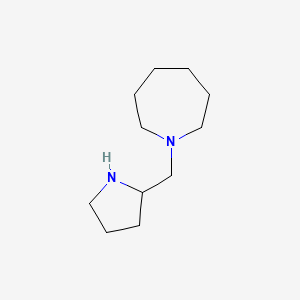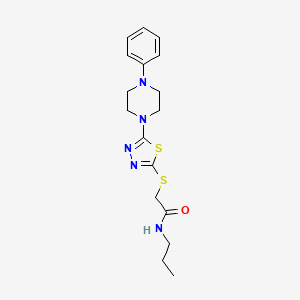
2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiadiazole ring, a phenylpiperazine moiety, and a propylacetamide group, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of the compound “2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide” are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous functions in the body, including muscle movement, breathing, heart rate, learning, and memory .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The inhibition of these enzymes increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway is involved in many cognitive functions, including learning and memory. The inhibition of AChE and BuChE prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .
Result of Action
The molecular effect of the compound’s action is the increased concentration of acetylcholine in the synaptic cleft . On a cellular level, this leads to enhanced cholinergic transmission, which can improve cognitive functions such as learning and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 1-(4-phenylpiperazin-1-yl)chloride.
Attachment of the Propylacetamide Group: The final step involves the reaction of the intermediate compound with propylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base, while electrophilic substitution may require the use of Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as anxiety, depression, and schizophrenia, due to its interaction with neurotransmitter receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide: Similar structure with a methyl group instead of a propyl group.
2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-ethylacetamide: Similar structure with an ethyl group instead of a propyl group.
2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-butylacetamide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group may influence the compound’s lipophilicity and pharmacokinetic profile, potentially enhancing its effectiveness and bioavailability compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS2/c1-2-8-18-15(23)13-24-17-20-19-16(25-17)22-11-9-21(10-12-22)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDRNJHFFWFKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Ethylsulfonyl)amino]acetic acid](/img/structure/B2741200.png)
![6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2741201.png)
![N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide](/img/structure/B2741202.png)
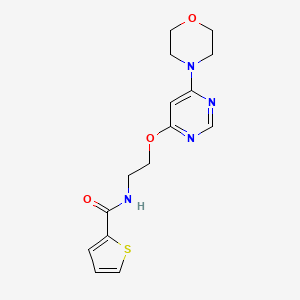

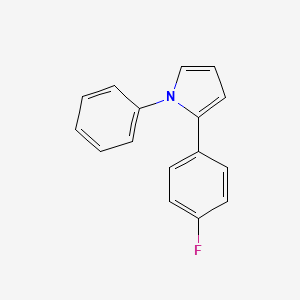

![6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2741210.png)
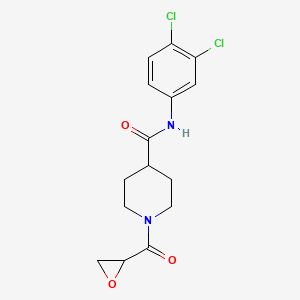
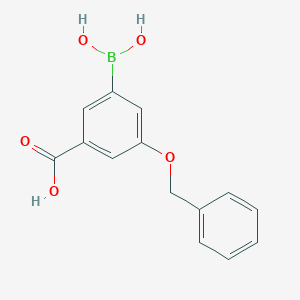

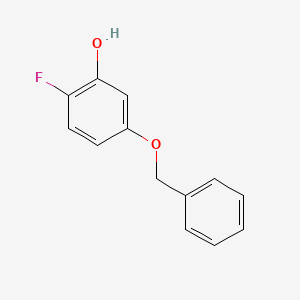
![2-Formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2741219.png)
